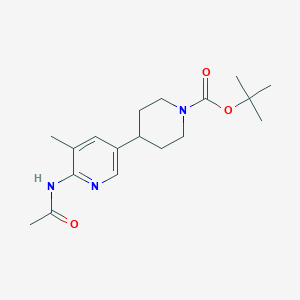![molecular formula C9H12O3S B2795063 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione CAS No. 2322694-92-6](/img/structure/B2795063.png)
3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione” is a chemical compound with the CAS Number: 2322694-92-6 . It has a molecular weight of 200.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12O3S/c10-7-5-9(6-8(11)12-7)1-3-13-4-2-9/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The compound has a predicted density of 1.15±0.1 g/cm3 . It has a melting point of 67-70°C (lit.) . Its boiling point is 126°C/0.5mmHg (lit.) , and it has a flash point of 159.8°C . The vapor pressure is 0.000115mmHg at 25°C , and the refractive index is 1.499 .Scientific Research Applications
Synthesis of Novel Compounds
A significant area of research involves the synthesis of novel compounds using 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione derivatives. For instance, the development of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones demonstrates the versatility of these compounds in creating complex molecular structures without the need for catalysts, highlighting their utility in organic synthesis and potential applications in developing pharmaceuticals and materials science (Ahmed et al., 2012).
Reactivity and Catalysis
Research has also focused on the enhanced reactivity of spiro compounds, including this compound derivatives, in specific chemical reactions. For example, the enhanced reactivity and broad substrate scope of certain spiro compounds in the Castagnoli-Cushman reaction with imines highlight their potential as versatile intermediates in organic synthesis and catalysis (Rashevskii et al., 2020).
Study of Stereoelectronic Effects
The study of stereoelectronic effects in molecules like 1,7-Dithia and 1-oxa-7-thiaspiro[5.5]undecane has provided insights into the anomeric and exo-anomeric effects in the monothio and the dithioacetal functions. This research is crucial for understanding the behavior of these and related compounds in biological systems and chemical reactions, offering implications for the design of new molecules with tailored properties (Deslongchamps et al., 1981).
Crystal Structure Analysis
The synthesis and crystal structure analysis of novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been conducted to explore the molecular architecture and potential applications of these compounds in materials science and pharmaceutical development. These studies provide valuable information on the molecular dimensions, crystal packing, and intermolecular interactions, which are essential for designing materials with specific properties (Zeng et al., 2010).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Properties
IUPAC Name |
3-oxa-9-thiaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c10-7-5-9(6-8(11)12-7)1-3-13-4-2-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZFXTDZXKQXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC(=O)OC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2794982.png)

![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2794984.png)
![2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide](/img/structure/B2794986.png)
![4-{4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazino}-1H-indole](/img/structure/B2794988.png)


![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2794993.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2794995.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2794998.png)
![ethyl 6-(2-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2795001.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2795003.png)
